
AIC-292
Descripción general
Descripción
AIC-292 es un potente inhibidor no nucleosídico de la transcriptasa inversa desarrollado principalmente para el tratamiento de infecciones por el virus de la inmunodeficiencia humana (VIH). Ha demostrado eficacia contra un amplio espectro de cepas de VIH-1 de tipo salvaje y conserva la actividad contra virus que albergan mutaciones asociadas a la resistencia .
Métodos De Preparación
La síntesis de AIC-292 implica la preparación de derivados de diarilpirazolil-imidazolidinona-carboxamida. Las rutas sintéticas específicas y las condiciones de reacción son propiedad y no se han divulgado completamente en la literatura pública. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que implican la formación de los anillos de pirazol e imidazolidinona, seguidas de la formación de carboxamida .
Para la producción industrial, el compuesto se sintetiza típicamente a granel bajo condiciones controladas para garantizar una alta pureza y rendimiento. El método de preparación implica disolver el compuesto en dimetilsulfóxido, seguido de la mezcla con polietilenglicol y otros solventes para alcanzar la concentración deseada .
Análisis De Reacciones Químicas
AIC-292 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, que pueden tener diferentes propiedades farmacológicas.
Sustitución: El compuesto puede experimentar reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros, lo que puede alterar su actividad.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
AIC-292 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de inhibición de la transcriptasa inversa y para desarrollar nuevos inhibidores con mayor eficacia.
Biología: El compuesto se utiliza en estudios de cultivo celular para investigar sus efectos sobre la replicación del VIH y para comprender los mecanismos de resistencia.
Medicina: this compound se está evaluando en ensayos clínicos para su posible uso en terapia antirretroviral de alta actividad (TARHA) para el tratamiento del VIH.
Mecanismo De Acción
AIC-292 ejerce sus efectos al inhibir la enzima transcriptasa inversa del VIH. Esta enzima es crucial para la replicación del virus, ya que convierte el ARN viral en ADN, permitiéndole integrarse en el genoma del huésped. This compound se une a un sitio específico en la enzima transcriptasa inversa, impidiendo que funcione correctamente y, por lo tanto, inhibiendo la replicación viral. El compuesto se dirige al sitio activo de la enzima e induce cambios conformacionales que alteran su actividad .
Comparación Con Compuestos Similares
AIC-292 es único entre los inhibidores de la transcriptasa inversa debido a su capacidad de conservar la actividad contra una amplia gama de mutaciones asociadas a la resistencia. Compuestos similares incluyen:
Efavirenz: Otro inhibidor no nucleosídico de la transcriptasa inversa, pero con un perfil de resistencia diferente.
Nevirapina: Conocido por su uso en terapia combinada, pero menos eficaz contra ciertas cepas resistentes.
Etravirina: Eficaz contra algunas cepas resistentes, pero con un mecanismo de acción diferente.
This compound destaca por su actividad de amplio espectro y su potencial para la dosificación una vez al día, lo que lo convierte en un candidato prometedor para futuras terapias contra el VIH .
Propiedades
Número CAS |
1187917-12-9 |
|---|---|
Fórmula molecular |
C19H12Cl2F2N4O2 |
Peso molecular |
437.2 g/mol |
Nombre IUPAC |
1-[1-(3-chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)pyrazole-3-carbonyl]imidazolidin-4-one |
InChI |
InChI=1S/C19H12Cl2F2N4O2/c20-11-3-10(4-12(22)5-11)17-7-16(19(29)26-8-18(28)24-9-26)25-27(17)13-1-2-15(23)14(21)6-13/h1-7H,8-9H2,(H,24,28) |
Clave InChI |
JPOJKNJIKXMZRB-UHFFFAOYSA-N |
SMILES |
C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl |
SMILES canónico |
C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AIC-292; AIC-292; AIC-292 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


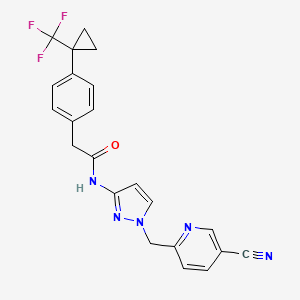


![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)
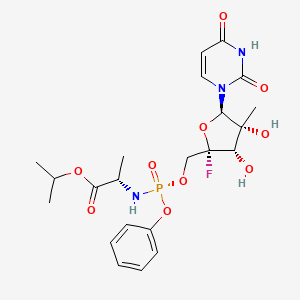
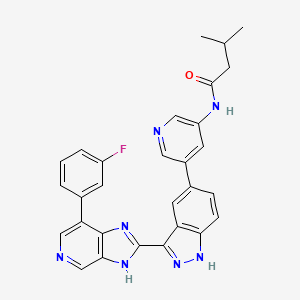
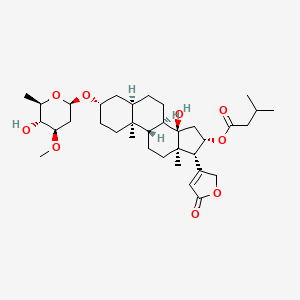
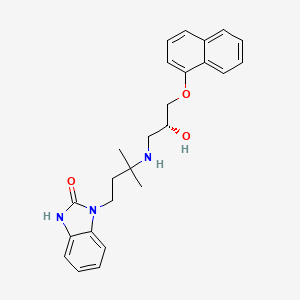
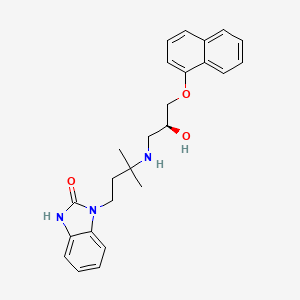
![N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride](/img/structure/B605188.png)


